Chemical structure and physical properties of N-(1-Methoxycyclopropyl)-2-methylaniline
Chemical structure and physical properties of N-(1-Methoxycyclopropyl)-2-methylaniline
An In-depth Technical Guide to N-(1-Methoxycyclopropyl)-2-methylaniline
This guide provides a comprehensive technical overview of N-(1-Methoxycyclopropyl)-2-methylaniline, a specialized aromatic amine. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, unique reactivity, and its potential applications, particularly as a mechanistic probe and a building block in modern synthetic chemistry.
Molecular Identity and Structure
N-(1-Methoxycyclopropyl)-2-methylaniline is a derivative of 2-methylaniline (o-toluidine) where one of the amino protons is substituted with a 1-methoxycyclopropyl group. This combination of a strained, electron-rich cyclopropyl ring, an aniline core, and a methoxy group imparts a unique set of electronic and steric properties that govern its reactivity and utility.
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IUPAC Name: N-(1-Methoxycyclopropyl)-2-methylaniline
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Molecular Formula: C₁₁H₁₅NO
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Molecular Weight: 177.24 g/mol
Chemical Structure:
The molecule consists of a benzene ring substituted with a methyl group and an amino group at positions 1 and 2, respectively. The nitrogen atom is further bonded to a cyclopropyl ring at the C1 position, which also bears a methoxy group.
Caption: Mechanism of single-electron transfer (SET) and ring-opening in N-cyclopropylanilines.
Causality and Application as a Mechanistic Probe
Why It Works: In many oxidation reactions, the initial formation of a radical cation is reversible. If a reducing agent is present, it can donate an electron back, regenerating the starting material. This "radical cation quenching" can mask the true rate of oxidation.
The CPA Advantage: The irreversible nature of the cyclopropyl ring-opening provides a "chemical lock." Once the ring opens, the reaction cannot go backward. This ensures that every molecule that undergoes the initial single-electron transfer (SET) event is converted into a product. By measuring the rate of product formation, researchers can accurately determine the rate of the initial SET event without interference from quenching processes. This makes CPA derivatives, including our target molecule, excellent probes for studying the oxidative properties of photosensitizers, enzymes (like Cytochrome P450), and other redox-active systems.
Synthetic Strategy
While a specific documented synthesis for N-(1-Methoxycyclopropyl)-2-methylaniline is not available, a plausible and robust synthetic route can be designed based on established methodologies for N-alkylation of anilines. The key challenge lies in the formation of the C-N bond between the aniline and the sterically hindered, functionalized cyclopropyl ring.
Proposed Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol represents a modern and highly effective method for forming the target C-N bond. It offers high functional group tolerance and generally good yields.
1. Preparation of Reagents:
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Ensure 2-methylaniline is distilled and stored under an inert atmosphere (Nitrogen or Argon).
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The key electrophile, 1-bromo-1-methoxycyclopropane, must be synthesized separately (e.g., from cyclopropanone precursors).
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All solvents (e.g., Toluene or Dioxane) must be anhydrous.
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The palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP or a suitable Buchwald ligand) must be handled under inert conditions.
2. Reaction Assembly:
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To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).
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Evacuate and backfill the flask with an inert gas three times.
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Add anhydrous toluene via syringe.
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Add 2-methylaniline (1.2 equivalents) via syringe.
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Add 1-bromo-1-methoxycyclopropane (1.0 equivalent) via syringe.
3. Reaction Execution:
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Heat the reaction mixture to 80-110 °C with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the limiting reagent is consumed (typically 12-24 hours).
4. Work-up and Purification:
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Cool the reaction mixture to room temperature.
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Quench the reaction by adding saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solvent in vacuo.
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Purify the resulting crude oil via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-Methoxycyclopropyl)-2-methylaniline.
Caption: Workflow for the proposed synthesis of the target molecule.
Predicted Spectroscopic Signature
Characterization of the final product would rely on standard spectroscopic techniques. Based on the molecular structure, the following key signals can be predicted:
| Technique | Predicted Key Signals and Features |
| ¹H NMR | - Aromatic Region (6.5-7.5 ppm): Four protons exhibiting complex splitting patterns (doublets, triplets) characteristic of a 1,2-disubstituted benzene ring. - NH Proton (br s, ~4-5 ppm): A broad singlet, which may be exchangeable with D₂O. - Methoxy Group (s, ~3.3 ppm): A sharp singlet integrating to three protons. - Aromatic Methyl (s, ~2.2 ppm): A singlet integrating to three protons. - Cyclopropyl Protons (m, 0.5-1.5 ppm): Four protons appearing as complex multiplets in the upfield aliphatic region, characteristic of a strained ring system. |
| ¹³C NMR | - Aromatic Carbons: Six signals between 110-150 ppm. - Quaternary Cyclopropyl Carbon (C-N, C-O): A downfield signal (~60-80 ppm) due to attachment to two heteroatoms. - Cyclopropyl CH₂ Carbons: Two upfield signals (~10-30 ppm). - Methoxy Carbon: Signal around 50-60 ppm. - Aromatic Methyl Carbon: Signal around 15-20 ppm. |
| IR Spec. | - N-H Stretch: A sharp band around 3400 cm⁻¹. - C-H Stretches: Aromatic C-H above 3000 cm⁻¹ and aliphatic C-H (methyl, methoxy, cyclopropyl) below 3000 cm⁻¹. - C=C Aromatic Stretch: Bands in the 1500-1600 cm⁻¹ region. - C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region for the ether linkage. |
| Mass Spec. | - Molecular Ion (M⁺): A clear peak at m/z = 177. - Key Fragments: Loss of a methoxy group (-31), loss of the methyl group (-15), and fragments resulting from the characteristic ring-opening of the cyclopropyl moiety. |
Role in Drug Discovery and Development
While N-(1-Methoxycyclopropyl)-2-methylaniline itself is not a therapeutic agent, its structural motifs are highly relevant in modern drug discovery.
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As a Research Tool: As detailed in Section 3, the molecule is an ideal candidate for use as a mechanistic probe to investigate oxidative metabolism of drug candidates. Understanding if a new chemical entity is metabolized via a SET pathway is critical for predicting potential drug-drug interactions or the formation of reactive metabolites.
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As a Synthetic Intermediate: Aniline derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals. [1]The unique methoxycyclopropyl substituent could be used to introduce specific steric and electronic properties into a final drug molecule.
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The Value of the Cyclopropyl Group: In medicinal chemistry, the cyclopropyl group is often incorporated into drug candidates as a "bioisostere" for other groups (like a gem-dimethyl or vinyl group). Its introduction can significantly and favorably alter a compound's properties:
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Metabolic Stability: The cyclopropyl group can block sites of metabolism (e.g., oxidation), thereby increasing the drug's half-life.
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Potency and Selectivity: The rigid, three-dimensional nature of the ring can lock the molecule into a specific conformation that improves its binding affinity and selectivity for its biological target.
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Physicochemical Properties: It can fine-tune properties like lipophilicity (LogP) and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).
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Conclusion
N-(1-Methoxycyclopropyl)-2-methylaniline is a specialized molecule whose value lies not in its direct application, but in its utility as a sophisticated chemical tool and a potential building block for more complex structures. Its defining feature is the N-cyclopropylaniline moiety, which undergoes a unique and irreversible ring-opening upon single-electron oxidation. This behavior establishes it as a powerful probe for elucidating reaction mechanisms that are fundamental to drug metabolism and toxicology. For medicinal chemists and drug development professionals, understanding the synthesis, reactivity, and strategic value of such molecules is key to designing safer, more effective therapeutic agents.
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